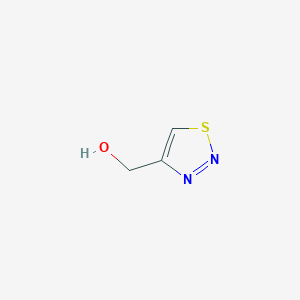

1,2,3-噻二唑-4-基甲醇

描述

1,2,3-Thiadiazol-4-ylmethanol is a biochemical compound used for proteomics research . It has a molecular formula of C3H4N2OS and a molecular weight of 116.14 .

Synthesis Analysis

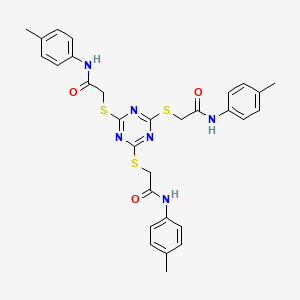

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another efficient route to produce molecules incorporating the thiadiazole unit could be the replacement of substituent atoms or groups at the 3- and 5-positions of the 1,2,4-thiadiazole moiety .Molecular Structure Analysis

The molecular structure of 1,2,3-Thiadiazol-4-ylmethanol is characterized by the presence of a thiadiazole moiety, which is a structurally active pharmacophore . Thiadiazoles occur naturally in four different isomeric forms, having one sulfur and two nitrogen atoms with hydrogen binding domain .Chemical Reactions Analysis

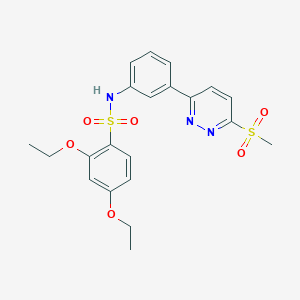

The 1,2,4-thiadiazole moiety is an important component of several biologically active compounds, and varying substituents on this aromatic ring is one of the possible methods to develop novel thiadiazole-based drugs for medicine . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Physical And Chemical Properties Analysis

1,2,3-Thiadiazol-4-ylmethanol has a molecular formula of C3H4N2OS and a molecular weight of 116.14 . More detailed physical and chemical properties were not found in the retrieved papers.科学研究应用

抗增殖和抗菌特性

- 生物活性:衍生自 5-取代-1,3,4-噻二唑-2-胺的席夫碱对特定的菌株(如表皮葡萄球菌)表现出显着的 DNA 保护能力和抗菌活性。这些化合物还对癌细胞系表现出细胞毒性,表明它们在化疗药物开发中的潜力 (Gür 等,2020)。

缓蚀

- 材料科学应用:新型的 2,5-二取代的 1,3,4-噻二唑已被研究作为酸性环境中低碳钢的缓蚀剂,表明某些衍生物可以抑制或刺激腐蚀过程,这对于工业应用很有价值 (Bentiss 等,2007)。

生物系统中的分子组织

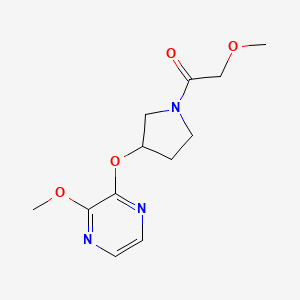

- 光谱学和脂质体相互作用:对 1,3,4-噻二唑衍生物的光谱研究揭示了它们与脂质双层的相互作用及其对脂质体分子组织的影响,这对于药物输送系统和理解细胞膜相互作用至关重要 (Kluczyk 等,2016)。

光敏反应

- 光催化:使用硫醇-炔化学合成的水分散共轭微孔聚苯并噻二唑已被用作单线态氧产生的光催化剂,这对于有机转化和环境修复很重要 (Urakami 等,2013)。

植物生理和胁迫反应

- 农业化学:合成的 1,2,3-噻二唑化合物对扁豆植物的生理影响,包括 γ-氨基丁酸水平的变化和活性氧的积累,已经得到探索,表明在作物耐逆性和信号分子研究中的应用 (AL-Quraan 等,2015)。

作用机制

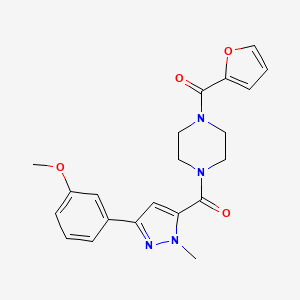

While the specific mechanism of action for 1,2,3-Thiadiazol-4-ylmethanol is not mentioned in the retrieved papers, it’s worth noting that 1,2,3-thiadiazole hybrid structures have shown myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer and plant activators, etc .

未来方向

The 1,2,3-thiadiazole moiety, which is part of 1,2,3-Thiadiazol-4-ylmethanol, occupies a significant position in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . This suggests that future research could explore 1,2,3-thiadiazole structural motifs for potential therapeutic agents .

属性

IUPAC Name |

thiadiazol-4-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c6-1-3-2-7-5-4-3/h2,6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHDHVBATKGUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Thiadiazol-4-ylmethanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2860725.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860732.png)

![(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860737.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2860739.png)

![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)

![(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2860748.png)